3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine
Description
Chemical Structure and Key Features
The compound 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine (hereafter referred to by its full systematic name) is a pyridazine derivative featuring a piperazine ring substituted with a 3-methoxybenzoyl group at the 4-position and a pyrazole moiety at the 6-position of the pyridazine core. This structure combines three pharmacologically relevant motifs:
- Pyridazine: A six-membered aromatic ring with two adjacent nitrogen atoms, known for its role in modulating electronic properties and binding interactions.
- Piperazine: A flexible six-membered ring with two nitrogen atoms, often used to enhance solubility and bioavailability in drug design.
Properties
IUPAC Name |
(3-methoxyphenyl)-[4-(6-pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-27-16-5-2-4-15(14-16)19(26)24-12-10-23(11-13-24)17-6-7-18(22-21-17)25-9-3-8-20-25/h2-9,14H,10-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFHLYYXTWFJXQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC=N4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine typically involves multi-step proceduresThe reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) to introduce additional functional groups.
Reduction: Reduction reactions using hydrogen gas (H2) in the presence of a palladium catalyst can modify the aromatic rings.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperazine or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing agents: Hydrogen gas (H2), sodium borohydride (NaBH4)
Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce hydrogenated compounds .
Scientific Research Applications
3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme functions.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(3-methoxybenzoyl)piperazin-1-yl]-6-(1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key analogs and their structural/functional differences:
*Molecular weight calculated based on formula C₂₀H₂₁N₇O₂.
Key Comparative Insights:
Substituent Effects on Reactivity and Binding :
- The 3-methoxybenzoyl-piperazine group in the target compound introduces significant steric bulk compared to simpler piperidine or unsubstituted piperazine analogs (e.g., ). This may hinder interactions with flat binding pockets but improve selectivity.
- The pyrazole at position 6 is common across analogs, suggesting its role as a conserved hydrogen-bond acceptor or π-stacking moiety.
Crystallographic and Conformational Behavior :
- Analogs like N-phenyl-6-(1H-pyrazol-1-yl)pyridazin-3-amine exhibit planar molecular geometries with intramolecular H-bonding (S(6) motif) and intermolecular π-π stacking, which stabilize crystal packing . The target compound’s 3-methoxybenzoyl group may disrupt planarity but enhance solubility via increased polarity.
Synthetic Versatility :
- Chlorinated analogs (e.g., 3-chloro-6-pyrazolylpyridazine) serve as intermediates for nucleophilic substitution, enabling diversification at position 3 . The target compound’s piperazine-benzoyl group may require more complex coupling strategies, such as Buchwald-Hartwig amination or acylations.
The 3-methoxy group could mimic substituents in known bioactive molecules (e.g., methoxyaryl groups in serotonin receptor ligands).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
